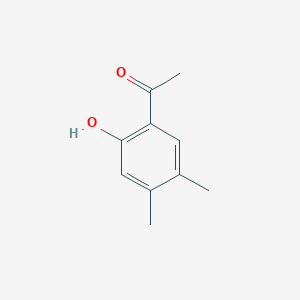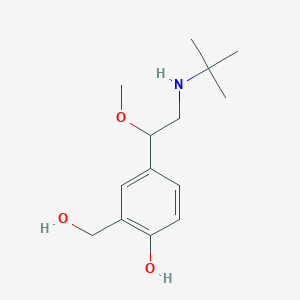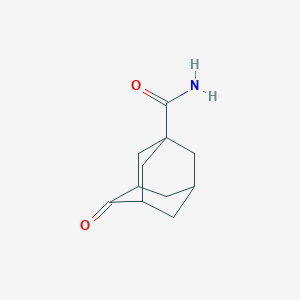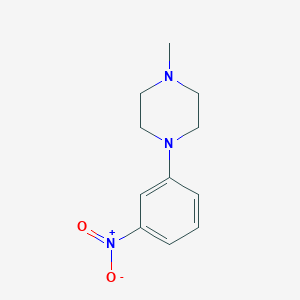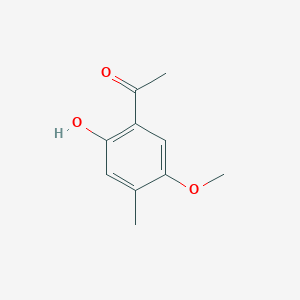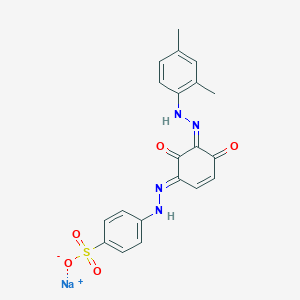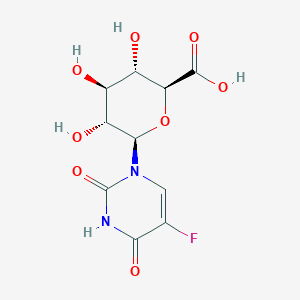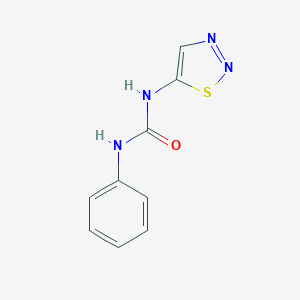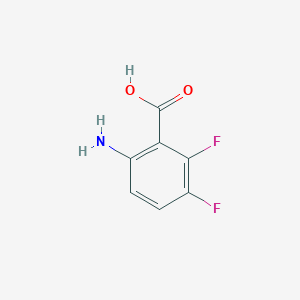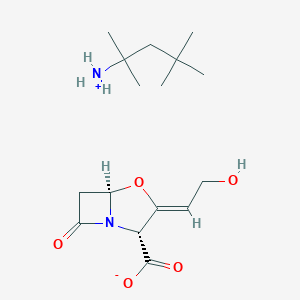![molecular formula C9H10O2 B128396 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene CAS No. 149388-13-6](/img/structure/B128396.png)
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene, also known as MDSD, is a unique organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene exhibits a range of biochemical and physiological effects. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has several advantages for use in lab experiments, including its unique structure and potential applications in drug discovery and materials science. However, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the biological activity of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has not been fully characterized, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several potential future directions for research on 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. One area of interest is the development of new drugs based on the structure of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. Additionally, further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science. Finally, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene could be optimized to reduce the complexity and cost of the process, making it more accessible for use in research and industry.
Conclusion
In conclusion, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a unique organic compound that has shown potential applications in various fields of scientific research. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene involves a multistep process that begins with the reaction of 2,3-dihydrofuran and glyoxal in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including a retro-Diels-Alder reaction and a Diels-Alder reaction, to yield 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers.
Propriétés
Numéro CAS |
149388-13-6 |
|---|---|
Nom du produit |
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
8-methylidene-1,4-dioxaspiro[4.5]deca-6,9-diene |
InChI |
InChI=1S/C9H10O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2-5H,1,6-7H2 |
Clé InChI |
BLWANRUGSQKSJE-UHFFFAOYSA-N |
SMILES |
C=C1C=CC2(C=C1)OCCO2 |
SMILES canonique |
C=C1C=CC2(C=C1)OCCO2 |
Synonymes |
1,4-Dioxaspiro[4.5]deca-6,9-diene, 8-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



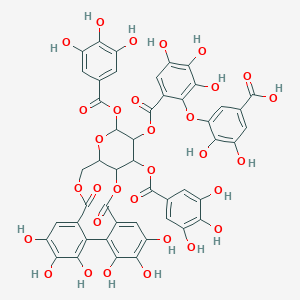
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
